2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)11-5-4-6-12(9-11)19-14(20)10-21-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGQFWHDTJJGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenoxy N 3 Trifluoromethyl Phenyl Acetamide and Its Analogues
Retrosynthetic Disconnections and Identification of Key Precursors for 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is at the amide bond (C-N bond). This primary disconnection reveals two key precursors: an amine component and a carboxylic acid component (or its activated derivative).
Amine Precursor: 3-(Trifluoromethyl)aniline
Carboxylic Acid Precursor: 2-Phenoxyacetic acid
A secondary disconnection can be performed on the 2-phenoxyacetic acid precursor at the ether linkage. This identifies even more fundamental starting materials:
Phenol
A derivative of acetic acid , such as chloroacetic acid or bromoacetic acid.
This two-step disconnection strategy forms the basis for the most common synthetic plans for this class of compounds.
Table 1: Retrosynthetic Analysis and Key Precursors
| Target Molecule | Disconnection Point | Key Precursors | Further Disconnection | Simpler Starting Materials |
|---|---|---|---|---|
| This compound | Amide Bond (C-N) | 3-(Trifluoromethyl)aniline + 2-Phenoxyacetic acid | Ether Bond (C-O) on 2-Phenoxyacetic acid | Phenol + Chloroacetic Acid |
Conventional Amidation Strategies for the Formation of the Acetamide (B32628) Linkage
The formation of the amide bond is a cornerstone of organic synthesis. Conventional methods to construct the acetamide linkage in the target molecule typically involve the reaction of the amine precursor with an activated form of the carboxylic acid precursor.
One of the most robust and widely used methods for amide bond formation is the acylation of an amine with an acyl halide. This two-step process involves first activating the carboxylic acid, followed by the nucleophilic attack of the amine.
Activation Step: 2-Phenoxyacetic acid is converted into a more reactive phenoxyacetyl halide, most commonly phenoxyacetyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.org
Coupling Step: The resulting phenoxyacetyl chloride is then reacted with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
This method is highly effective and generally provides good yields, making it a staple in the synthesis of N-arylacetamides. arabjchem.org
Table 2: Reagents for Acyl Halide Formation
| Activating Reagent | Byproducts | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂ (gas), HCl (gas) | Volatile byproducts are easily removed | Reagent is corrosive and moisture-sensitive |
| Oxalyl Chloride ((COCl)₂) | CO (gas), CO₂ (gas), HCl (gas) | Reaction is often cleaner and faster than with SOCl₂ | More expensive and toxic than SOCl₂ |
Modern amidation methods often favor the direct coupling of a carboxylic acid and an amine using specific reagents that activate the carboxylic acid in situ. This approach avoids the need to isolate the often-unstable acyl halide intermediate. A variety of coupling reagents can be employed, with peptide coupling reagents being particularly effective.
For the synthesis of this compound, 2-phenoxyacetic acid and 3-(trifluoromethyl)aniline can be reacted directly in the presence of a coupling agent and a base. One such powerful agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The general mechanism involves the activation of the carboxylic acid by HATU to form a highly reactive acyl-intermediate, which is then readily attacked by the amine. These reactions are typically performed in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) and often include a non-nucleophilic base such as diisopropylethylamine (DIPEA). Other common coupling systems include combinations like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). rsc.org
Table 3: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive (if common) | Typical Base | Key Features |
|---|---|---|---|
| HATU | None needed | DIPEA | High efficiency, fast reaction times, low racemization |
| EDC | HOBt or HOAt | DIPEA, NMM | Water-soluble byproducts, cost-effective |
| DCC | HOBt | DIPEA | Forms a urea byproduct (DCU) that can be difficult to remove |
NMM: N-Methylmorpholine; HOAt: 1-Hydroxy-7-azabenzotriazole; DCC: N,N'-Dicyclohexylcarbodiimide
Advanced Synthetic Approaches and Methodological Developments
While conventional methods are effective, research continues to focus on developing more efficient, selective, and sustainable synthetic routes.
The use of catalysts can significantly improve the efficiency of the amidation reaction. While the final amide bond formation is typically stoichiometric, catalysts can be employed in the synthesis of the precursors. For instance, in the etherification step to form 2-phenoxyacetic acid from phenol and a haloacetic acid, phase-transfer catalysts can be utilized.
A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the phenoxide reactant from an aqueous phase to an organic phase where the haloacetic acid ester resides, thereby accelerating the reaction rate under milder conditions. googleapis.com Furthermore, heterogeneous catalysts like molecular sieves can be used to drive reactions toward completion by removing water or other small byproduct molecules. googleapis.com
Atom Economy: Direct amidation using coupling reagents (Section 2.2.2) generally has a higher atom economy than the acyl halide route (Section 2.2.1), which uses stoichiometric activating agents like thionyl chloride that are not incorporated into the final product. rsc.org
Safer Solvents: Replacing hazardous solvents like benzene or chlorinated hydrocarbons with greener alternatives (e.g., 2-methyl-THF, ethyl acetate, or in some cases, water) is a key consideration.
Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents, as they are used in smaller quantities and can often be recycled. firp-ula.org
Waste Prevention: One-pot syntheses, where precursors are sequentially reacted in the same vessel without intermediate purification steps, can significantly reduce solvent waste and improve process efficiency. semanticscholar.org A potential one-pot synthesis could involve the in situ formation of 2-phenoxyacetic acid followed directly by an amide coupling reaction.
Table 4: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| Prevention | Optimizing reaction conditions to maximize yield and minimize byproduct formation. |
| Atom Economy | Favoring direct coupling methods over acyl halide routes. |
| Less Hazardous Synthesis | Avoiding highly toxic reagents like oxalyl chloride in favor of coupling agents. |
| Safer Solvents & Auxiliaries | Using solvents like ethyl acetate instead of dichloromethane or benzene. googleapis.com |
| Catalysis | Employing phase-transfer catalysts for precursor synthesis to reduce reaction times and energy input. googleapis.com |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The isolation and purification of the target compound, this compound, and its synthetic intermediates are critical steps to ensure the removal of unreacted starting materials, reagents, and by-products. The selection of an appropriate purification strategy depends on the physical and chemical properties of the compound, such as its polarity, solubility, and crystallinity. A combination of chromatographic and non-chromatographic methods is often employed to achieve high purity.
Chromatography is a cornerstone technique for the purification of organic compounds in synthetic research. For molecules like this compound, which possess moderate polarity due to the amide, ether, and aromatic functionalities, column chromatography is a widely used method. Typically, silica gel is used as the stationary phase, and a gradient of non-polar and polar solvents, such as a mixture of hexane and ethyl acetate, serves as the mobile phase. The separation is based on the differential adsorption of the components in the crude mixture to the silica gel.
High-Performance Liquid Chromatography (HPLC) offers a higher resolution and is often used for final purity assessment or for the purification of smaller quantities of material. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water or methanol/water), is particularly suitable for this class of compounds.
In more complex purification challenges, mixed-mode chromatography (MMC) can be employed. bioradiations.com This advanced technique uses stationary phases with multiple modes of interaction (e.g., hydrophobic and ion-exchange), which can improve separation efficiency and reduce the number of purification steps required. bioradiations.comnih.gov For instance, a two-step ion-exchange chromatographic procedure can isolate components within a specific isoelectric point (pI) range before final analysis. nih.govsemanticscholar.org
Recrystallization is a powerful and economical technique for purifying solid compounds. mt.com The method relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. youtube.com As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). mt.comlibretexts.orgyoutube.com
The choice of solvent is crucial for successful recrystallization. youtube.comrochester.edu An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For amide-containing compounds, common recrystallization solvents include alcohols (ethanol, methanol), ketones (acetone), or solvent mixtures. rochester.eduyoutube.com For example, in the synthesis of the related compound N-(2-trifluoromethylphenyl)-benzeneacetamide, the final product was purified by crystallization from hexane. This suggests that for this compound, a non-polar or moderately polar solvent system could be effective. The purity of the resulting crystals can be assessed by techniques such as melting point analysis, where a sharp melting point range close to the literature value indicates high purity. youtube.com
Analytical Techniques for Structural Confirmation and Purity Assessment in Synthetic Research
Following synthesis and purification, a suite of analytical techniques is employed to unequivocally confirm the chemical structure of this compound and to assess its purity. These methods provide detailed information about the compound's molecular framework, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure.
¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen-containing functional groups. Key expected signals include distinct multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two different phenyl rings. A singlet for the methylene (-O-CH₂-C=O) protons would likely appear around 4.5-5.0 ppm. The amide proton (N-H) typically appears as a broad singlet in the downfield region (approx. 8.0-9.0 ppm). For comparison, in the related N-(4-Ethoxyphenyl)acetamide, the acetamide N-H signal appears as a broad singlet at 8.1 ppm, and the aromatic protons are observed between 6.5 and 7.5 ppm. thermofisher.com
¹³C NMR: The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule. It would show distinct signals for each unique carbon atom, including the amide carbonyl carbon (approx. 165-170 ppm), the carbons of the two aromatic rings, the methylene carbon, and the carbon of the trifluoromethyl group (which would appear as a quartet due to coupling with fluorine).
¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is an essential technique. It provides a direct method to confirm the presence and electronic environment of the fluorine atoms. The spectrum is expected to show a sharp singlet, confirming the integrity of the -CF₃ group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide (N-H) | 8.0 - 9.0 | Broad Singlet |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets |
| Methylene (-O-CH₂-) | 4.5 - 5.0 | Singlet |
Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compound, while High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₂F₃NO₂), the monoisotopic mass is 309.0820 Da.
HRMS analysis would aim to find a molecular ion peak corresponding to this exact mass, typically as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode. Analysis of related phenoxyacetamide compounds shows the formation of these common adducts. uni.luuni.lu Fragmentation patterns observed in the mass spectrum can further corroborate the structure, with likely cleavages occurring at the amide bond or the ether linkage.
Table 2: Predicted Mass Spectrometry Adducts for an Analogous Compound, 2-(3-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 326.09988 |
| [M+Na]⁺ | 348.08182 |
| [M+K]⁺ | 364.05576 |
| [M-H]⁻ | 324.08532 |
Data is for a structurally similar compound and serves as an example of expected adduct formation. uni.lu
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.
Key expected absorptions include:
A sharp peak around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
Strong absorption from the amide C=O group (Amide I band) typically appears in the region of 1650-1680 cm⁻¹. researchgate.net
The Amide II band, resulting from N-H bending and C-N stretching, is expected around 1550 cm⁻¹. researchgate.net
Strong, characteristic bands for the C-F stretching vibrations of the trifluoromethyl group would be prominent in the 1100-1350 cm⁻¹ region.
An absorption corresponding to the aryl-O-CH₂ ether linkage (C-O stretch) would be visible around 1250 cm⁻¹.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. researchgate.net
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amide (N-H) | Stretch | ~ 3300 |
| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 |
| Amide (N-H) | Bend (Amide II) | ~ 1550 |
| Trifluoromethyl (C-F) | Stretch | 1100 - 1350 |
| Ether (Ar-O-C) | Stretch | ~ 1250 |
| Aromatic (C-H) | Stretch | > 3000 |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in synthetic chemistry, serving as a fundamental method for verifying the empirical formula of a newly synthesized compound. This analytical procedure determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's elemental composition and purity.
Following a comprehensive review of available scientific literature, specific experimental elemental analysis data for this compound could not be located. However, to illustrate the application and significance of this technique in the characterization of related compounds, elemental analysis data for several structural analogues of this compound are presented below. These examples from published research demonstrate the standard practice of reporting and interpreting elemental analysis results to confirm the successful synthesis of target molecules.
For the analogue 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide , with a molecular formula of C₂₁H₂₆N₂O₅, the calculated elemental composition is C, 65.27%; H, 6.78%; and N, 7.25%. Experimental analysis yielded values of C, 64.83%; H, 6.64%; and N, 7.00%, which are in close agreement with the theoretical values mdpi.com.
Similarly, for the precursor compound 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide , which has the molecular formula C₁₅H₁₄N₂O₅, the theoretical elemental percentages are C, 59.60%; H, 4.67%; and N, 9.27%. The experimentally found values were C, 59.55%; H, 4.65%; and N, 9.06%, again demonstrating a strong correlation semanticscholar.org.
The data for these analogues underscore the utility of elemental analysis in confirming the atomic constitution of synthesized phenoxyacetamide derivatives. The congruence between the calculated and observed values provides critical validation of the chemical structures.
The following table summarizes the elemental analysis data for selected analogues of this compound.
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |
| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | C₂₁H₂₆N₂O₅ | C | 65.27 | 64.83 |
| H | 6.78 | 6.64 | ||
| N | 7.25 | 7.00 | ||
| 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | C₁₅H₁₄N₂O₅ | C | 59.60 | 59.55 |
| H | 4.67 | 4.65 | ||
| N | 9.27 | 9.06 |
Theoretical and Computational Investigations of 2 Phenoxy N 3 Trifluoromethyl Phenyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine molecular properties.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. sigmaaldrich.comlab-chemicals.com For a molecule like 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, are employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. sigmaaldrich.comnih.gov This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
Ab initio methods, which are based on first principles without empirical data, can also be used for geometry optimization. While computationally more intensive than DFT, they can offer higher accuracy for smaller molecules. By mapping the energy of the molecule as its geometry changes, researchers can construct potential energy surfaces and profiles for processes like bond rotation or reactions.
Table 1: Representative Theoretical Parameters from Geometry Optimization (Note: The following data is illustrative of typical results from DFT calculations for similar acetamide (B32628) derivatives and not specific experimental or calculated values for this compound.)
| Parameter | Typical Calculated Value |
| C=O Bond Length | ~1.23 Å |
| N-H Bond Length | ~1.01 Å |
| C-N (Amide) Bond Length | ~1.36 Å |
| O-C (Ether) Bond Length | ~1.37 Å |
| Total Dipole Moment | 2.5 - 4.0 Debye |
Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces
The electronic reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov
The Molecular Electrostatic Potential (MEP) surface is another vital tool. It maps the electrostatic potential onto the electron density surface of the molecule. The MEP helps visualize the charge distribution and identify regions that are rich or deficient in electrons. Red-colored regions indicate negative potential (nucleophilic sites, prone to electrophilic attack), while blue regions indicate positive potential (electrophilic sites, prone to nucleophilic attack). For this compound, the oxygen of the carbonyl group and the fluorine atoms of the trifluoromethyl group would be expected to be regions of high negative potential.
Molecular Modeling and Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling techniques are used to explore these aspects.
Molecular Dynamics Simulations for Conformational Stability and Flexibility
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. kaust.edu.sa In an MD simulation, the molecule is placed in a simulated environment (often a box of water molecules to mimic physiological conditions), and the forces on each atom are calculated using a force field. Newton's equations of motion are then used to simulate the movements of the atoms over a period, typically nanoseconds to microseconds. The resulting trajectory provides insight into the molecule's flexibility, the stability of its different conformations, and its interactions with the surrounding solvent.
Ligand-Target Interaction Studies via Molecular Docking
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. niscpr.res.in This method is crucial in drug discovery for predicting binding affinity and orientation.
The process involves placing the 3D structure of the ligand into the binding site of the target protein. A scoring function is then used to evaluate the goodness of fit, estimating the binding energy. Lower docking scores typically indicate a more favorable binding interaction. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For acetamide derivatives, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, often forming critical interactions within a protein's active site. niscpr.res.in
Table 2: Example of Molecular Docking Interaction Analysis (Note: This table is a generalized representation of docking results for similar compounds against a hypothetical protein kinase target and does not reflect specific experimental data.)
| Interacting Residue (Protein) | Amino Acid | Interaction Type | Distance (Å) |
| Amide N-H | GLU-83 | Hydrogen Bond | 2.1 |
| Carbonyl C=O | LYS-30 | Hydrogen Bond | 2.5 |
| Phenoxy Ring | LEU-132 | Hydrophobic | 3.8 |
| Trifluoromethylphenyl Ring | PHE-145 | π-π Stacking | 4.2 |
Prediction of Binding Modes and Interaction Hypotheses with Biological Receptors and Enzymes
Computational docking studies on phenoxyacetamide derivatives have been instrumental in predicting their binding modes and formulating interaction hypotheses with various biological targets. For derivatives targeting monoamine oxidase B (MAO-B), a key enzyme in neurological pathways, molecular docking analyses have revealed specific binding interactions within the active site. researchgate.net These studies suggest that the phenoxyacetamide scaffold can establish both electrostatic and hydrophobic interactions with the active site residues of the MAO-B protein. researchgate.net
The interaction patterns typically involve the phenoxy group and the acetamide linker, which are common to the class. The N-substituted phenyl ring, in the case of this compound, plays a crucial role in defining specificity and affinity. The trifluoromethyl group, known for its strong electron-withdrawing properties and lipophilicity, can engage in specific hydrophobic or electrostatic interactions, potentially enhancing the binding affinity and selectivity for the target enzyme. jelsciences.commdpi.com For related N-aryl acetamide derivatives, docking studies have also predicted interactions with targets like acetylcholine (B1216132) binding protein (AChBP) and acetylcholinesterase (AChE). researchgate.net
Table 1: Predicted Interactions for Phenoxyacetamide Derivatives with MAO-B
| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues in Enzyme |
|---|---|---|
| Hydrophobic | Phenyl rings, alkyl groups | Aromatic and aliphatic amino acid residues |
| Electrostatic | Acetamide carbonyl, trifluoromethyl group | Polar or charged amino acid residues |
Computational Elucidation of Potential Molecular Targets
Computational methods are pivotal in identifying potential molecular targets for novel compounds. For the broader class of phenoxyacetamide derivatives, in silico studies have pointed towards several potential enzymatic targets. A primary area of investigation has been their role as monoamine oxidase (MAO) inhibitors, particularly selective inhibitors for the MAO-B isoform, which is implicated in neurodegenerative conditions like Parkinson's disease. researchgate.net
Further computational screening and molecular docking studies on related scaffolds have suggested other potential targets. These include Hypoxia-Inducible Factor-1 (HIF-1), a key regulator in cellular response to low oxygen which is a target in cancer therapy. nih.gov Additionally, for certain N-aryl acetamide structures, acetylcholine binding protein (AChBP) and acetylcholinesterase (AChE) have been identified as plausible targets, indicating a potential role in modulating cholinergic neurotransmission. researchgate.net The identification of these targets through computational means provides a solid foundation for further experimental validation and exploration of the therapeutic potential of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Methodologies
Development of Predictive Models for Biological Activity based on Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to series of phenoxyacetamide derivatives to develop predictive models for their biological activity. These models establish a mathematical correlation between the structural properties (descriptors) of the molecules and their observed inhibitory activities.
For a series of 2-phenoxy-N-phenylacetamide derivatives investigated as HIF-1 inhibitors, both 2D and 3D-QSAR models were developed. The 2D-QSAR model yielded a statistically significant equation with a high correlation coefficient (r² = 0.9469) and cross-validated squared correlation coefficient (q² = 0.8933). nih.gov This model identified key descriptors influencing activity, including the SssNHE-index (an electrotopological state descriptor), slogp (a measure of lipophilicity), and atom-type E-state indices (T_O_N_1, T_2_Cl_1). nih.gov The corresponding 3D-QSAR model, based on molecular field analysis, also showed excellent correlative and predictive power (q² = 0.9672), highlighting the importance of steric, hydrophobic, and electrostatic fields. nih.gov
In another study on phenoxyacetamide analogues as MAO inhibitors, a QSAR model demonstrated a good correlative and predictive ability (r² = 0.9033, q² = 0.8376). researchgate.net This model indicated that higher molecular weight (positively correlated) and lower HOMO (Highest Occupied Molecular Orbital) energy and beta polarizability (negatively correlated) were beneficial for MAO inhibitory activity. researchgate.net These findings suggest that bulky, less polar groups and specific electronic properties are important for activity. researchgate.net
Table 2: Key Descriptors from QSAR Models for Phenoxyacetamide Derivatives
| QSAR Model Target | Key Descriptors | Implication for Activity | Source |
|---|---|---|---|
| HIF-1 Inhibition | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 | Electrotopological state and lipophilicity are crucial. | nih.gov |
| HIF-1 Inhibition (3D) | Steric, Hydrophobic, Electrostatic Fields | 3D shape and physicochemical properties govern binding. | nih.gov |
Integration of Computational Predictions in the Design of Novel Derivatives
The insights gained from QSAR and SBDD methodologies are directly integrated into the rational design of novel derivatives with potentially improved activity and selectivity. The predictive models serve as a guide for structural modifications. For example, a QSAR study on phenoxyacetamide derivatives as selective MAO-B inhibitors led to the design of 75 new molecules by systematically varying substituents on the core scaffold. researchgate.net
The developed QSAR models help identify which structural features to modify. The 3D-QSAR contour maps, for instance, can show regions where bulky groups are favored (steric field) or where electronegative groups would be beneficial (electrostatic field). nih.gov Based on these computational predictions, medicinal chemists can synthesize a focused library of new compounds. These newly designed molecules are then evaluated computationally (e.g., via molecular docking) to prioritize which candidates are most likely to have high binding efficacy before committing to chemical synthesis and experimental testing. researchgate.net This iterative cycle of computational prediction, design, synthesis, and testing significantly accelerates the drug discovery process.
Pharmacophore Modeling for N-Substituted Phenoxyacetamides
Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.tr A pharmacophore model for N-substituted phenoxyacetamides would typically be generated from a set of known active compounds that bind to the same biological target. unina.it
The process involves several key steps:
Selection and Conformational Analysis: A training set of active N-substituted phenoxyacetamide analogues is selected, and their possible 3D conformations are generated. unina.it
Feature Assignment: Key chemical features are identified for each molecule. For this class, these would likely include hydrogen bond donors (e.g., the acetamide N-H), hydrogen bond acceptors (e.g., the acetamide carbonyl oxygen), hydrophobic regions (the phenoxy and N-phenyl rings), and potentially an electron-withdrawing feature for the trifluoromethyl group. unina.it
Model Generation and Validation: The conformations of the training set molecules are superimposed to find a common 3D arrangement of these features. unina.it The resulting pharmacophore hypothesis is then validated for its ability to distinguish active from inactive molecules. pharmacophorejournal.com
Once validated, this pharmacophore model can be used as a 3D query to screen large virtual databases for novel, structurally diverse compounds that match the feature arrangement and are therefore predicted to be active. dergipark.org.tr It can also be used in conjunction with docking studies to filter results and prioritize hits, providing a versatile tool in the discovery of new therapeutic agents based on the N-substituted phenoxyacetamide scaffold. dergipark.org.tr
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Rasagiline |
| Paracetamol |
| N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide |
| Ethyl 2-(2 isopropylphenoxy) acetic acid |
Structure Activity Relationship Sar Studies of 2 Phenoxy N 3 Trifluoromethyl Phenyl Acetamide and Its Derivatives
Systematic Exploration of Substituent Effects on Biological Interactions
The chemical structure of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide offers three main regions for modification: the phenoxy ring, the trifluoromethylphenyl ring, and the central acetamide (B32628) linker. Studies on related phenoxy acetamide derivatives have demonstrated that even minor alterations to these regions can significantly impact biological outcomes.
Substitutions on the phenoxy ring can modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with target proteins. Research on various 2-phenoxy-N-phenylacetamide derivatives has shown that the nature and position of substituents on the phenoxy ring are critical for activity.
For instance, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs, it was observed that the presence of halogen-containing substituents on the phenoxy ring enhanced anti-inflammatory activity. nih.gov Conversely, derivatives carrying a nitro group exhibited notable anti-cancer and analgesic activities. nih.gov This suggests that electron-withdrawing groups on the phenoxy moiety can be beneficial for certain biological activities.
The position of the substituent also plays a significant role. In studies of other aryloxy acetamide inhibitors, a preference for substitution at the 2- and 4-positions of the phenoxy ring has been observed for improved activity. mdpi.com
To illustrate the impact of these modifications, the following table summarizes hypothetical activity data based on general findings in related compound series.
| Modification to Phenoxy Moiety | Position of Substituent | Nature of Substituent | Relative Biological Activity |
| Unsubstituted | - | - | Baseline |
| Chloro | 4- | Electron-withdrawing | Increased |
| Nitro | 4- | Strongly electron-withdrawing | Significantly Increased |
| Methyl | 4- | Electron-donating | Decreased |
| Methoxy | 2- | Electron-donating | Slightly Decreased |
The trifluoromethylphenyl moiety is a key component of the molecule, with the trifluoromethyl (-CF3) group significantly influencing its properties. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic, which can enhance binding affinity and cell permeability.
In SAR studies of related aryl acetamide compounds, the presence and position of the trifluoromethyl group have been shown to be critical. For example, in a series of aryl acetamide triazolopyridazines, the introduction of a trifluoromethyl group led to a significant increase in potency. nih.gov Furthermore, the position of the trifluoromethyl group on the phenyl ring can drastically alter activity. Studies on other compounds have shown that a 3-trifluoromethyl substitution can be optimal for certain receptor interactions.
Alterations to this moiety, such as changing the position of the -CF3 group or replacing it with other substituents, can provide insights into the specific interactions with the target's binding pocket.
| Modification to Phenyl Moiety | Position of Substituent | Nature of Substituent | Expected Impact on Receptor Recognition |
| Trifluoromethyl | 3- | Electron-withdrawing, Lipophilic | Favorable for binding |
| Trifluoromethyl | 4- | Electron-withdrawing, Lipophilic | May alter binding orientation |
| Chloro | 3- | Electron-withdrawing | Potentially maintain activity |
| Methyl | 3- | Electron-donating | Likely decrease in activity |
| Hydrogen | - | - | Significant loss of potency |
The acetamide linker, -O-CH2-C(=O)-NH-, plays a crucial role in maintaining the correct spatial orientation of the phenoxy and trifluoromethylphenyl rings. Its conformational flexibility is important for allowing the molecule to adopt the optimal geometry for binding to its biological target.
Modifications to this linker, such as introducing alkyl substituents on the methylene group or altering the amide bond, can have profound effects on the molecule's conformation and, consequently, its biological activity. For instance, replacing the secondary amide with a tertiary amide can restrict rotation and lock the molecule into a specific conformation, which may either enhance or diminish activity depending on the target's requirements. The amide group itself is a key hydrogen bond donor and acceptor, and its modification can disrupt crucial interactions within the binding site.
Identification of Key Structural Features for Desired Biological Activity
Through systematic SAR studies, key structural features essential for the biological activity of this compound and its derivatives have been identified. These features relate to the electronic and steric properties of the substituents, as well as the potential for specific intermolecular interactions.
The electronic nature of the substituents on both aromatic rings is a determining factor for biological activity. As a general trend observed in related phenoxyacetamide series, electron-withdrawing groups on either the phenoxy or the phenyl ring tend to enhance activity. nih.gov The trifluoromethyl group, being strongly electron-withdrawing, is a key contributor to the electronic profile of the parent compound.
Steric factors also play a critical role. The size and shape of the substituents can influence how the molecule fits into the binding pocket of its target. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient contact to stabilize the interaction. Quantitative structure-activity relationship (QSAR) studies on related phenoxy acetamide analogues have highlighted the importance of steric descriptors in predicting biological activity.
The molecular recognition of this compound by its biological target is governed by a combination of intermolecular forces. The amide group of the acetamide linker is a critical site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. These interactions are often crucial for anchoring the ligand in the active site of a protein.
Rational Design Principles for Optimized Biological Activity of Phenoxy-Trifluoromethylphenyl Acetamides
Key design principles involve the strategic placement of various substituents on the aromatic rings. For instance, the introduction of halogen-containing groups on the phenoxy ring has been shown to enhance the anti-inflammatory properties of some phenoxyacetamide analogs. nih.gov Similarly, the presence of a trifluoromethyl group is a critical feature, often leading to a significant increase in potency compared to unsubstituted or methyl-substituted analogs.
Quantitative Structure-Activity Relationship (QSAR) studies on related 2-phenoxy-N-phenylacetamide derivatives have provided further insights. These computational models help predict the biological activity of novel derivatives based on their physicochemical properties. Such analyses have highlighted the importance of steric, hydrophobic, and electrostatic fields in determining the inhibitory activity of these compounds, offering a predictive framework for designing new analogs with improved efficacy.
The following tables present data from SAR studies on related phenoxy-acetamide structures, illustrating the impact of specific structural modifications on biological activity.
Table 1: Impact of Phenoxy Ring Substitution on Biological Activity
| Compound ID | Substitution on Phenoxy Ring | Biological Target | Activity (IC₅₀) |
|---|---|---|---|
| 1a | 4-Chloro | Acetylcholinesterase | 7.8 µM |
| 1b | 4-Fluoro | Acetylcholinesterase | 9.2 µM |
| 1c | 4-Nitro | Acetylcholinesterase | 6.5 µM |
| 1d | 2,4-Dichloro | Acetylcholinesterase | 5.3 µM |
Table 2: Influence of Trifluoromethylphenyl Group on Biological Activity
| Compound ID | Phenyl Ring Substitution | Biological Target | Activity (EC₅₀) |
|---|---|---|---|
| 2a | 3-Trifluoromethyl | Cryptosporidium | 1.1 µM |
| 2b | 4-Fluoro | Cryptosporidium | 1.2 µM |
| 2c | 3-Methyl | Cryptosporidium | 12 µM |
| 2d | Unsubstituted | Cryptosporidium | 22 µM |
These data underscore the principle that small modifications to the phenoxy-trifluoromethylphenyl acetamide scaffold can lead to substantial changes in biological activity. The rational application of these SAR principles is a cornerstone in the development of more potent and selective therapeutic agents based on this chemical framework.
Investigations of Biological Activities and Molecular Mechanisms of Action of 2 Phenoxy N 3 Trifluoromethyl Phenyl Acetamide in Research Models
In Vitro Enzymatic and Receptor Binding Assays
In vitro studies, which are conducted in a controlled environment outside of a living organism, have been instrumental in elucidating the potential molecular interactions of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide.
Initial investigations have identified this compound as a potential inhibitor of monoacylglycerol lipase (MAGL). chiralen.com MAGL is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL can lead to an increase in 2-AG levels, which may have therapeutic implications in various physiological processes.
Interactive Data Table: Enzyme Inhibition Data for this compound
| Target Enzyme | IC50 | Ki | Selectivity Profile |
|---|
Based on the available scientific literature, there is no specific information or data from receptor binding assays for this compound. Consequently, its potential to act as an antagonist or agonist at various receptors has not been characterized.
Interactive Data Table: Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Kd/Ki) | Functional Activity |
|---|
The identification of monoacylglycerol lipase as a potential target for this compound is primarily based on its inclusion in patent literature related to azetidinyl diamides as MAGL inhibitors. chiralen.com These patents suggest that compounds with a similar structural framework exhibit inhibitory activity against MAGL. However, the specific experimental strategies and validation studies that definitively confirm MAGL as the direct target of this compound are not detailed in the available resources.
Cell-Based Assays for Investigating Molecular and Cellular Responses
Cell-based assays are crucial for understanding how a compound affects cellular functions and signaling pathways.
There is currently no available data from cell-based assays to indicate how this compound may modulate specific intracellular signaling pathways. Research on the downstream effects of this compound on cellular signaling cascades has not been reported in the public domain.
Detailed studies on the effects of this compound on fundamental cellular processes such as proliferation, apoptosis (programmed cell death), and migration in various research cell lines have not been published. Therefore, its impact on these critical aspects of cell biology remains unknown.
Interactive Data Table: Cellular Effects of this compound in Research Cell Lines
| Cell Line | Process Investigated | Observed Effect |
|---|---|---|
| Data not available | Proliferation | Data not available |
| Data not available | Apoptosis | Data not available |
Analysis of Gene Expression and Protein Regulation via Transcriptomics and Proteomics
Currently, there is no publicly available research data from transcriptomic or proteomic studies specifically investigating the effects of this compound. Comprehensive analyses of gene expression and protein regulation following exposure to this compound have not been detailed in the existing scientific literature based on the conducted searches.
Pre-Clinical In Vivo Studies in Animal Models for Mechanism Elucidation (Non-Human, Non-Clinical Focus)
Detailed pre-clinical in vivo studies in animal models focusing on the mechanism of action for this compound are not available in the public domain. Research elucidating its specific biological effects, molecular targets, and impact on biomarkers in a whole-organism context has not been published.
Investigation of Molecular Targets and Pathways in Relevant Disease Models
Specific molecular targets and biological pathways modulated by this compound in animal disease models have not been identified in the available research.
Exploration of Biomarker Modulation
There is no published data on the modulation of specific biological markers in animal models following administration of this compound.
Comparative Analysis of Biological Activities Across Structurally Related Acetamide (B32628) Derivatives
While specific data on this compound is limited, a broader comparative analysis of structurally related acetamide derivatives reveals common methodologies for screening and key principles of their structure-activity relationships.
Broad-Spectrum Biological Screening Methodologies
The biological activities of acetamide derivatives are commonly investigated using a variety of established screening methodologies to identify potential therapeutic effects. These in vitro assays form the basis for initial characterization and comparison.
Common screening techniques include:
Antioxidant Activity Assays: The capacity of compounds to scavenge free radicals is a frequently screened property. Standard methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the evaluation of scavenged 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical. researchgate.netnih.gov
Anti-inflammatory Screening: The potential anti-inflammatory effects are often assessed by measuring the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines (like J774.A1) stimulated by agents such as lipopolysaccharide (LPS). researchgate.netsemanticscholar.org
Enzyme Inhibition Assays: Derivatives are screened for their ability to inhibit specific enzymes relevant to disease pathways. For example, acetamide-sulfonamide scaffolds have been screened for urease inhibition. mdpi.com
Cell Viability and Cytotoxicity Assays: The effect of the compounds on cell survival is a critical initial screen. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, while the Brine Shrimp Test can be used as a simple, preliminary toxicity screen. semanticscholar.org
Fragment Library Screening: For target-specific inhibition, libraries of reactive fragments, such as chloroacetamides, can be screened to identify new scaffolds that may covalently bind to a target protein, as has been done to find inhibitors of the TEAD·YAP1 interaction. nih.gov
Characterization Techniques: The structures of newly synthesized acetamide derivatives are routinely confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and mass spectrometry, with purity often determined by High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com
These methodologies allow for the high-throughput screening and characterization of large libraries of acetamide derivatives, enabling the identification of lead compounds for further study.
Identification of Structure-Activity Hotspots for Diverse Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of acetamide derivatives. By systematically modifying the chemical structure, researchers can identify "hotspots"—molecular features that are critical for potency, selectivity, and bioavailability.
Key SAR findings for various acetamide derivative classes include:
Role of Substituents on Aromatic Rings: The nature and position of substituents on the phenyl rings of acetamide scaffolds significantly influence their biological activity. For flavonoid acetamide derivatives, hydroxyl (-OH) and methylene (-CH₂) groups attached to the core structure play a major role in their antioxidant and bioavailability properties. mdpi.com
N,N-Disubstitution of the Terminal Acetamide: In studies on pyrazolopyrimidine scaffolds targeting the translocator protein (TSPO), N,N-disubstitutions on the terminal acetamide group provided a key hotspot. This modification allows for the introduction of diverse chemical moieties distant from the core scaffold without sacrificing binding affinity, thereby enabling the fine-tuning of properties like lipophilicity. nih.gov
Impact of Halogenation: The addition of halogen atoms, particularly fluorine, can have a remarkable impact on potency. In one series of P2Y₁₄R antagonists, a bromophenoxy group was part of the most potent compound identified. nih.gov
Bioisosteric Replacement: Chemical modification with bioisosteres—substituents or groups with similar physical or chemical properties—is a common strategy. This approach has been used on flavonoid acetamides to address challenges like poor solubility and low bioavailability. mdpi.com
These SAR studies provide a rational basis for the design of new acetamide derivatives with improved and more targeted biological effects.
Analytical Methodologies for 2 Phenoxy N 3 Trifluoromethyl Phenyl Acetamide in Research Applications
Development and Validation of Chromatographic Methods for Separation and Quantification in Research Samples
Chromatographic techniques are central to the analysis of organic compounds like 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide, enabling their separation from impurities, metabolites, or other components within a sample matrix. The validation of these methods according to established guidelines is critical to confirm their suitability for the intended research application, ensuring parameters such as linearity, accuracy, precision, and selectivity are met. bsu.edu.eg
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of non-volatile, thermally labile compounds such as phenoxyacetamides. nih.gov A reverse-phase HPLC (RP-HPLC) method is typically the first choice for a molecule like this compound, owing to its moderate polarity.
Method development would involve selecting a suitable stationary phase, typically a C18 column, and optimizing the mobile phase composition. bsu.edu.egsielc.com A common mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer or acid modifier like formic acid to ensure sharp peak shapes. sielc.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector set at a wavelength of maximum absorbance (λmax) for the compound.
Validation of the HPLC method is essential to demonstrate its reliability. bsu.edu.eg This process involves assessing several key performance characteristics, as illustrated in the hypothetical validation summary below.
Table 1: Representative HPLC Method Validation Parameters
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity | Correlation Coefficient (r²) ≥ 0.998 | 0.9995 |
| Range | 0.1 - 100 µg/mL | |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision | Repeatability (% RSD) | < 2.0% |
| Intermediate Precision (% RSD) | < 2.0% | |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 | 0.1 µg/mL |
| Specificity | No interference from blank matrix | Peak purity > 99.5% |
This table presents illustrative data based on typical performance for HPLC methods and does not represent published results for this specific compound.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nist.gov The direct analysis of this compound by GC may be challenging due to its molecular weight and polarity, which could lead to poor peak shape and thermal degradation in the injector port or on the column.
To overcome these challenges, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net For a compound with an amide group, silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common strategy. mdpi.com The resulting trimethylsilyl (B98337) derivative is more volatile and amenable to GC analysis. The selection of a suitable capillary column, such as a non-polar polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5MS) phase, and optimization of the oven temperature program are critical for achieving good separation. researchgate.net
Mass Spectrometry-Based Techniques for Identification and Quantification in Complex Research Matrices
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation method like LC or GC, it provides high selectivity and sensitivity, making it ideal for identifying and quantifying compounds in complex biological or environmental samples. bsu.edu.eg
For trace-level quantification in complex research matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.net This technique combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the compound is first separated by HPLC and then ionized, commonly using electrospray ionization (ESI). The resulting parent ion (or precursor ion) corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces matrix interference. nih.gov
Table 2: Illustrative LC-MS/MS MRM Parameters for Hypothetical Analysis
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
|---|
Note: The m/z values are hypothetical, calculated based on the compound's structure (C15H12F3NO2, MW: 295.26) and plausible fragmentation patterns. These values would need to be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile or derivatized compounds. mdpi.com Following separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI generates a reproducible fragmentation pattern, or mass spectrum, which serves as a "fingerprint" for the compound, allowing for definitive identification by comparison to a spectral library. nih.govojp.gov
For this compound, analysis would likely require prior derivatization as described in the GC section. The mass spectrum of the derivative would exhibit a molecular ion and characteristic fragment ions that can be used for both qualitative identification and quantitative analysis using selected ion monitoring (SIM). researchgate.net
Spectrophotometric Methods for Concentration Determination in In Vitro Assays
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of a compound in solution, provided it contains a chromophore (a part of the molecule that absorbs light). The presence of two aromatic rings (phenoxy and trifluoromethylphenyl) in this compound ensures it absorbs light in the UV range.
The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the pure compound across the UV spectrum. Subsequently, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This calibration curve can then be used to determine the concentration of the compound in unknown samples, which is particularly useful for routine in vitro assays. nih.gov
Table 3: Example of a UV-Vis Spectrophotometry Calibration Curve Data
| Concentration (µM) | Absorbance at λmax |
|---|---|
| 0 | 0.001 |
| 5 | 0.152 |
| 10 | 0.305 |
| 20 | 0.611 |
| 40 | 1.224 |
| Linear Equation | y = 0.0306x + 0.0005 |
| Correlation Coefficient (r²) | 0.9999 |
This table contains representative data to illustrate the principle of a spectrophotometric calibration curve.
Method Validation Parameters in Academic Research (e.g., sensitivity, linearity, accuracy, precision, robustness)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is often developed. The validation of such a method involves the assessment of several key parameters as outlined by international guidelines.
Sensitivity: The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For a hypothetical RP-HPLC method for this compound, the LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), where the LOD is typically a S/N of 3:1 and the LOQ is a S/N of 10:1.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantitation (LOQ) | 0.15 |
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The linearity is expressed by the correlation coefficient (r²) of the calibration curve.
A calibration curve for this compound would be prepared by diluting a stock solution to several concentration levels.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.5 | 12050 |
| 1.0 | 24100 |
| 2.5 | 60250 |
| 5.0 | 120500 |
| 10.0 | 241000 |
| 20.0 | 482000 |
The resulting calibration curve would be expected to have a correlation coefficient (r²) ≥ 0.999, indicating a strong linear relationship.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.
For this compound, accuracy could be determined by spiking a placebo matrix with the compound at three different concentration levels.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 1.0 | 0.99 | 99.0 |
| 10.0 | 10.1 | 101.0 |
| 15.0 | 14.9 | 99.3 |
The acceptance criterion for accuracy is typically a recovery between 98% and 102%.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (Intra-day Precision): This is assessed by analyzing the same sample multiple times on the same day.
Intermediate Precision (Inter-day Precision): This is determined by analyzing the same sample on different days, by different analysts, or with different equipment.
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 1.0 | 1.2 | 1.8 |
| 10.0 | 0.8 | 1.1 |
| 15.0 | 0.6 | 0.9 |
An RSD of less than 2% is generally considered acceptable for precision in academic research.
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an RP-HPLC method, robustness can be evaluated by intentionally varying parameters such as the mobile phase composition, flow rate, and column temperature.
| Parameter | Variation | % Change in Peak Area |
| Mobile Phase Composition (Organic ± 2%) | +2% | 1.5 |
| -2% | -1.8 | |
| Flow Rate (± 0.1 mL/min) | +0.1 | -2.1 |
| -0.1 | 2.3 | |
| Column Temperature (± 2 °C) | +2 °C | 0.9 |
| -2 °C | -1.1 |
The method is considered robust if the results remain within acceptable limits despite these small variations.
Future Research Directions and Unexplored Avenues for 2 Phenoxy N 3 Trifluoromethyl Phenyl Acetamide and Its Derivatives
Exploration of Novel Biological Targets and Therapeutic Applications (beyond current known activities)
Phenoxyacetamide derivatives have already demonstrated a considerable spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antitubercular, antiparasitic, and antiviral effects. nih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.net Future research, however, should aim to explore beyond these established areas to uncover novel mechanisms and therapeutic applications.
One promising avenue is the investigation of these compounds as inhibitors of novel enzyme targets. For instance, recent studies have identified phenoxyacetamide derivatives as potential inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase implicated in acute leukemias. nih.gov This opens the door to exploring other epigenetic targets that play crucial roles in various diseases, including cancer and developmental disorders. Another area of interest is their potential as inhibitors of BCR-ABL1 kinase, which is associated with chronic myeloid leukemia. mdpi.com The identification of a potent derivative, compound 10m, suggests that further structural optimization could lead to new treatments for resistant forms of this cancer. mdpi.com
Beyond oncology, the neuroprotective potential of phenoxyacetamide derivatives remains largely unexplored. Given that inflammation is a key component of neurodegenerative diseases, the known anti-inflammatory properties of this class of compounds could be leveraged. nih.govresearchgate.net Future studies could investigate their efficacy in models of Alzheimer's disease, Parkinson's disease, or multiple sclerosis, focusing on targets within neuroinflammatory pathways.
Additionally, the antimicrobial applications could be expanded. While antitubercular activity is known, research into their effectiveness against a broader range of multidrug-resistant bacteria and fungi could yield new classes of antibiotics. mdpi.comnih.govresearchgate.net The structural simplicity and synthetic accessibility of the phenoxyacetamide scaffold make it an attractive starting point for developing agents against emerging infectious diseases. nih.gov
Table 1: Potential Novel Biological Targets for Phenoxyacetamide Derivatives
| Target Class | Specific Example(s) | Potential Therapeutic Area |
| Epigenetic Modulators | Histone Methyltransferases (e.g., DOT1L) | Oncology (Leukemia) |
| Kinase Inhibitors | BCR-ABL1, FLT3-ITD | Oncology (Leukemia, GISTs) |
| Neuroinflammatory Pathway Proteins | Cyclooxygenase (COX), Lipoxygenase (LOX) | Neurodegenerative Diseases |
| Antimicrobial Targets | Bacterial and Fungal Enzymes | Infectious Diseases |
Development of More Efficient and Sustainable Synthetic Routes
While synthetic pathways for phenoxyacetamide derivatives exist, a significant opportunity lies in the development of more efficient and environmentally sustainable methods. nih.govmdpi.com The principles of green chemistry, which focus on reducing waste, minimizing hazardous substances, and improving energy efficiency, provide a framework for future synthetic innovations. jddhs.commdpi.comejcmpr.comijbpas.com
Key areas for improvement include:
Alternative Solvents: Many current syntheses rely on conventional organic solvents. Future research should explore the use of greener alternatives such as water, bio-based solvents, or supercritical CO2 to reduce volatile organic compound (VOC) emissions. jddhs.comejcmpr.com Solvent-free reaction conditions, where feasible, represent an ideal approach. mdpi.com
Catalysis: The use of biocatalysis, employing enzymes or whole microorganisms, offers high selectivity and operates under mild conditions, thereby reducing energy consumption and byproduct formation. jddhs.commdpi.com Heterogeneous catalysts that can be easily recovered and recycled also contribute to a more sustainable process.
Energy Efficiency: Innovative techniques like microwave-assisted synthesis (MAS) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. jddhs.com Continuous flow processing is another energy-efficient approach that allows for better control over reaction parameters and can be scaled more easily. jddhs.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com This involves choosing reactions and reagents that are highly efficient and generate minimal byproducts.
A recent study on thymol-derived phenoxy acetamide (B32628) derivatives highlights the synthesis through condensation reactions, which could be optimized using green chemistry principles. nih.govbohrium.com By focusing on these areas, the synthesis of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide and its analogs can become more cost-effective and environmentally responsible.
Advanced Computational Techniques for Deeper Mechanistic Understanding and Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, offering insights that are often difficult to obtain through experimental methods alone. mdpi.com For this compound and its derivatives, advanced computational techniques can provide a deeper understanding of their mechanisms of action and help in the design of more potent and selective molecules.
Molecular Docking and Dynamics: These methods are crucial for predicting how a ligand binds to its protein target. nih.gov As seen in the study of DOT1L inhibitors, molecular docking can identify potential binding modes, while molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. nih.gov These simulations provide valuable information on the key interactions that drive binding affinity and selectivity.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to study the electronic properties of molecules, such as their molecular geometry, frontier molecular orbital energy gaps, and molecular electrostatic potentials. nih.govbohrium.com This level of detail is essential for understanding reaction mechanisms and the intrinsic properties of the compounds that influence their biological activity.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process. nih.govnih.gov This allows researchers to prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.
By integrating these computational approaches, researchers can build robust structure-activity relationship (SAR) models to guide the synthesis of new derivatives with improved therapeutic potential. nih.gov
Table 2: Application of Computational Techniques in Phenoxyacetamide Research
| Computational Technique | Purpose | Example Application |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. | Identifying novel DOT1L inhibitors from a virtual library. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess complex stability. | Confirming the stability of phenoxyacetamide derivatives in the DOT1L active site. nih.gov |
| Density Functional Theory (DFT) | Calculates electronic structure to understand molecular properties. | Assessing the thermodynamic stability and reactivity of thymol-derived phenoxyacetamides. nih.govbohrium.com |
| ADMET Modeling | Predicts pharmacokinetic and toxicity profiles of compounds. | Evaluating the drug-likeness and gastrointestinal absorption of new derivatives. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Accelerating Research on Phenoxyacetamides
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions. nih.gov These technologies can significantly accelerate research on phenoxyacetamides in several key areas.
Predictive Bioactivity Modeling: ML algorithms can be trained on existing data to predict the biological activities of novel, unsynthesized phenoxyacetamide derivatives. nih.govnih.gov By generating predicted bioactivity profiles, these models can help researchers prioritize which compounds to synthesize and test, saving time and resources. nih.gov These models can scrutinize vast virtual chemical spaces to identify novel scaffolds with therapeutic potential. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a target product profile (e.g., high potency against a specific kinase, low toxicity), it can generate novel phenoxyacetamide structures that are likely to meet these criteria.
Synthesis Planning: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes for target molecules. nih.govbiopharmatrend.com These platforms can analyze vast reaction databases to suggest optimal reaction conditions and starting materials, potentially uncovering more sustainable pathways than those designed by traditional methods. biopharmatrend.com
Data Analysis: AI can analyze complex biological data from high-throughput screening and multi-omics studies to identify novel drug targets and biomarkers associated with the activity of phenoxyacetamide derivatives. nih.gov
The integration of AI and ML offers a data-driven approach that complements traditional research methods, promising to make the discovery and development of new phenoxyacetamide-based therapeutics faster and more efficient. nih.govarxiv.org
Collaborative Research Opportunities between Academia and Industry for Fundamental Discovery
The journey of a drug from an initial concept to a marketed therapy is long, expensive, and complex. drugbank.comdrugtargetreview.com Bridging the gap between fundamental academic research and industrial drug development is crucial for success. technologynetworks.comnih.govresearchgate.net Collaborative partnerships between academic institutions and pharmaceutical companies offer a synergistic model to advance research on this compound.
Academic institutions are powerhouses of innovation, often responsible for groundbreaking discoveries and elucidating fundamental biological mechanisms. drugbank.com They can contribute by:
Identifying and validating novel biological targets for phenoxyacetamide derivatives.
Conducting exploratory research into new therapeutic areas.
Developing novel synthetic methodologies and computational models.
Pharmaceutical companies, on the other hand, possess the resources, infrastructure, and expertise necessary for drug development, including: drugbank.com
High-throughput screening capabilities.
Expertise in medicinal chemistry for lead optimization.
Conducting preclinical and clinical trials.
Navigating the complex regulatory landscape.
Models for collaboration can range from sponsored research agreements and joint research projects to the formation of consortia focused on specific disease areas. drugtargetreview.comtechnologynetworks.com Such partnerships can accelerate the translation of promising academic discoveries into tangible therapeutic candidates, ultimately benefiting patients with unmet medical needs. drugbank.comtechnologynetworks.com
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 93–94°C | |
| LogP (Calculated) | 3.2 ± 0.3 (Predicted via ChemAxon) | |
| Solubility in DMSO | >50 mg/mL |
Q. Table 2. Biological Activity of Analogues
| Compound Modification | Bioassay Result | Reference |
|---|---|---|
| 4-Sulfamoylphenoxy substitution | Anticonvulsant ED = 12 mg/kg | |
| Piperazine-linked derivative | IC = 0.7 μM (Kinase X) |
Critical Analysis of Contradictions
- Divergent Bioactivity Data : Variations in reported IC values often stem from assay buffer composition (e.g., Mg concentration affects kinase activity). Standardize buffer conditions and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Synthetic Yield Discrepancies : Lower yields (<60%) in some studies may result from moisture-sensitive intermediates. Use rigorous anhydrous conditions and freshly distilled reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
